

An In-Depth Technical Guide to Carbaprostacyclin-Biotin: Synthesis, Structure, and Application

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Compound of Interest

Compound Name: Carbaprostacyclin-biotin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **carbaprostacyclin-biotin**, a valuable molecular tool for studying prostaglandin signaling pathways. The document details its chemical structure, a proposed synthetic route with expected quantitative data, and its application in experimental workflows.

Chemical Structure and Properties

Carbaprostacyclin-biotin is a synthetic analog of prostacyclin (PGI₂) that has been chemically modified to incorporate a biotin molecule. This dual functionality allows it to bind to prostaglandin receptors while also enabling its detection and purification via the high-affinity interaction between biotin and streptavidin- or avidin-based reagents.

The core structure is that of carbaprostacyclin, a stable PGI₂ mimic where the labile enol ether of prostacyclin is replaced with a carbon-carbon double bond, conferring greater chemical stability. A linker arm connects the carbaprostacyclin moiety to the biotin molecule, ensuring that the binding of either part is not sterically hindered.

Table 1: Physicochemical Properties of **Carbaprostacyclin-Biotin**

Property	Value	Reference
Molecular Formula	C36H60N4O5S	[1]
Molecular Weight	661.0 g/mol	[1]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO and ethanol	N/A
Storage	Store at -20°C for long-term stability	N/A

Proposed Synthesis of Carbaprostacyclin-Biotin

While a specific, detailed synthesis of **carbaprostacyclin-biotin** is not readily available in the public domain, a plausible synthetic route can be proposed based on established methods for biotinylation small molecules with carboxylic acid functionalities. The following protocol outlines a potential two-step process involving the activation of biotin and its subsequent coupling to the terminal carboxylic acid of carbaprostacyclin via an amide linkage.

Experimental Protocol

Step 1: Activation of Biotin with a Linker

- To a solution of biotin (1.0 eq) in dry dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq).
- Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., argon or nitrogen).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- The resulting solution containing the NHS-activated biotin linker is used directly in the next step.

Step 2: Coupling of Activated Biotin to Carbaprostacyclin

- Dissolve carbaprostacyclin (1.0 eq) in dry DMF.
- To this solution, add the freshly prepared solution of NHS-activated biotin linker (1.2 eq).
- Add triethylamine (TEA, 2.0 eq) to the reaction mixture to act as a base.
- Stir the reaction at room temperature for 24 hours under an inert atmosphere.
- Monitor the reaction progress by TLC or high-performance liquid chromatography (HPLC).
- Upon completion, quench the reaction by adding a small amount of water.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, **carbaprostacyclin-biotin**.

Quantitative Data

The following tables present hypothetical but realistic quantitative data that would be expected from the proposed synthesis.

Table 2: Reaction Parameters and Yields

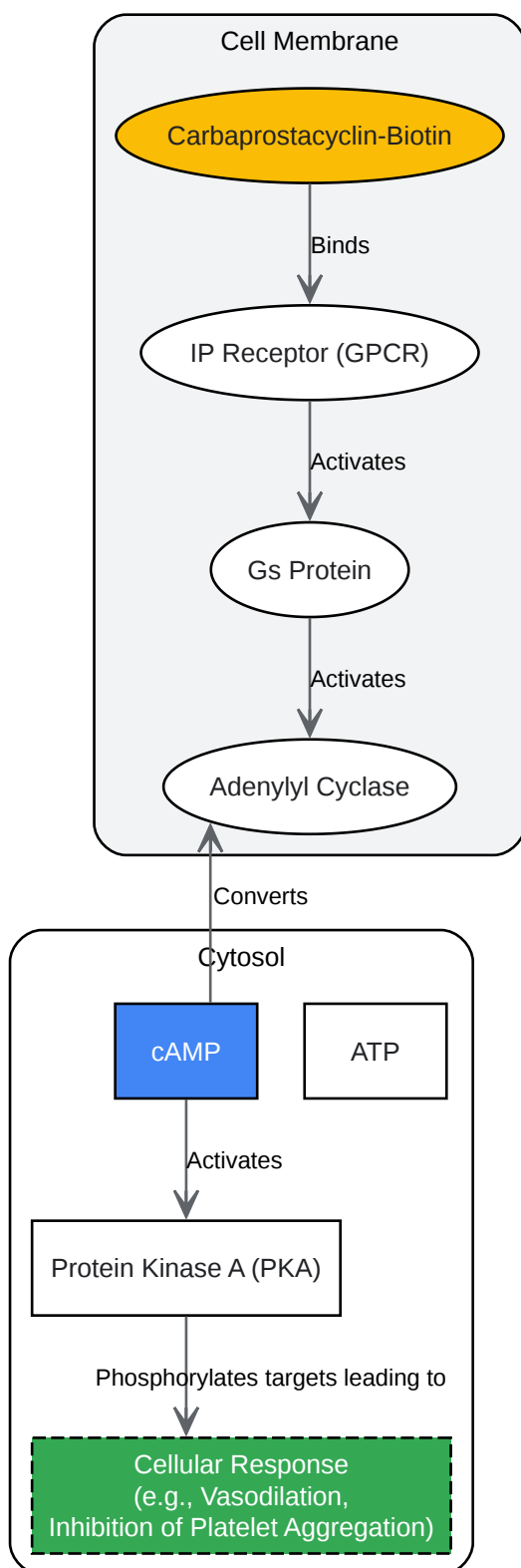
Step	Reactant	Molar Ratio	Reaction Time	Yield (%)
1	Biotin	1.0	12 h	~90% (activated ester)
2	Carbaprostacyclin	1.0	24 h	~75% (final product)

Table 3: Purity and Characterization Data

Analysis Method	Result
HPLC Purity	>95%
Mass Spectrometry (ESI-MS)	[M+H] ⁺ calculated: 661.42, found: 661.4
¹ H NMR (500 MHz, CDCl ₃)	Peaks corresponding to both carbaprostacyclin and biotin moieties, with characteristic shifts for the newly formed amide bond.
¹³ C NMR (125 MHz, CDCl ₃)	Peaks consistent with the proposed structure, including carbonyl carbons of the amide and biotin's ureido ring.

Signaling Pathway

Carbaprostacyclin, as a prostacyclin analog, is expected to activate the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor initiates a signaling cascade that plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation.

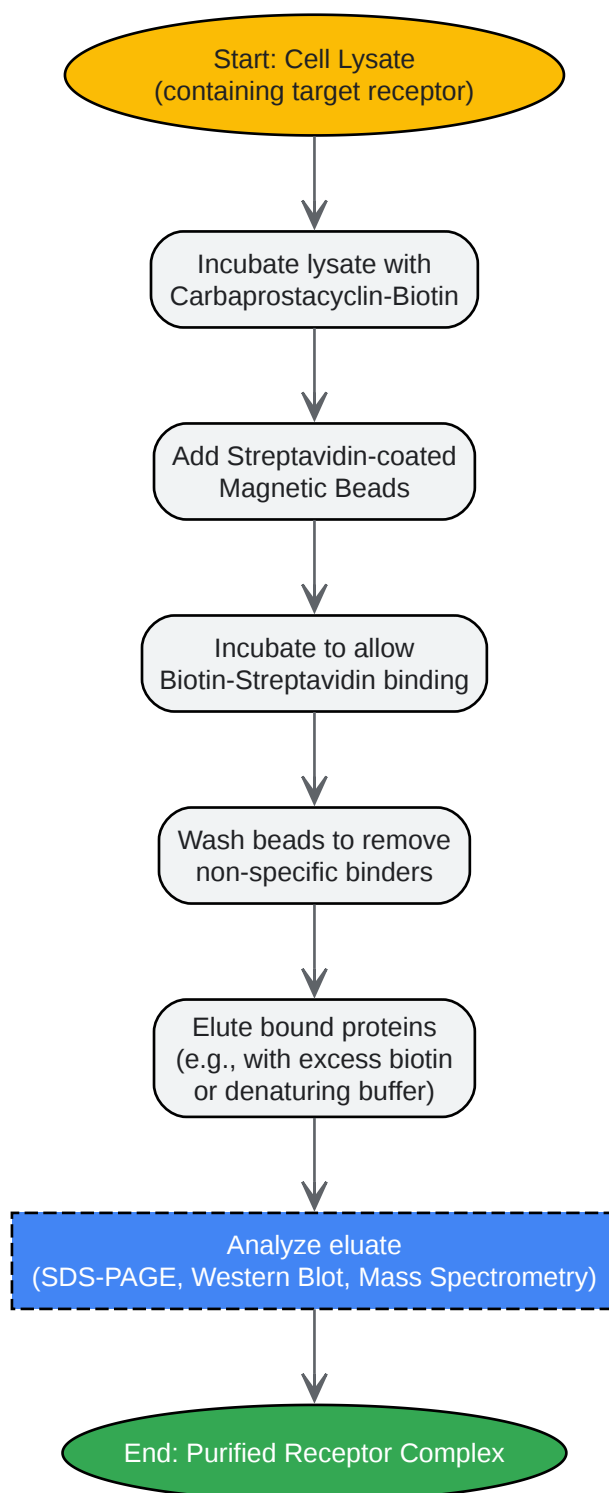


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Carbaprostacyclin-Biotin Signaling Pathway

Experimental Workflow: Affinity Purification

The biotin moiety of **carbaprostacyclin-biotin** makes it an excellent tool for affinity purification of prostaglandin receptors and their interacting partners from complex biological samples like cell lysates or membrane fractions.



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Affinity Purification Workflow

Conclusion

Carbaprostacyclin-biotin is a powerful and versatile tool for researchers in the fields of pharmacology, biochemistry, and drug development. Its chemical stability and dual functionality make it ideal for studying the roles of prostacyclin receptors in health and disease. The proposed synthetic route and experimental workflows provided in this guide offer a solid foundation for the utilization of this important molecule in a research setting.

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References

- 1. medchemexpress.com [medchemexpress.com]
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